molecular formula C11H18ClN5 B15115592 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115592
M. Wt: 255.75 g/mol
InChI Key: WYVLYEMCUNASTC-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based compound featuring dual pyrazole rings connected via a methylamine linker, with a hydrochloride counterion. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structure includes methyl substitutions at the 1,3-positions of one pyrazole ring and 1,5-positions of the other, which may influence its solubility, stability, and binding affinity compared to simpler pyrazole derivatives. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmacological studies .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-5-11(14-16(8)4)12-6-10-7-15(3)13-9(10)2;/h5,7H,6H2,1-4H3,(H,12,14);1H

InChI Key

WYVLYEMCUNASTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry . Additionally, its biological activities may be attributed to its ability to interfere with microbial cell processes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives vary in substituents, linkage types, and counterions, leading to distinct physicochemical and biological properties. Below is a detailed comparison with structurally or functionally related compounds from the literature.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Linkage Molecular Formula Melting Point (°C) Solubility (H2O) Key Biological Activity Reference
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride 1,3-dimethylpyrazole + 1,5-dimethylpyrazole, methylamine linker C12H18ClN5 Not reported High (HCl salt) Under investigation
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 3-Me, phenyl, carboxamide linker C21H15ClN6O 133–135 Low Antifungal
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 5-Cl, 4-Cl-phenyl, carboxamide linker C21H14Cl2N6O 171–172 Low Antibacterial
5-Chloro-N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3c) 5-Cl, p-tolyl, carboxamide linker C22H17ClN6O 123–125 Moderate Cytotoxic (cancer cells)

Key Differences:

Structural Complexity : The target compound has a simpler methylamine linker compared to carboxamide-linked derivatives like 3a–3c, which may reduce steric hindrance and improve membrane permeability .

Solubility : The hydrochloride salt form of the target compound confers higher aqueous solubility than neutral carboxamide derivatives (e.g., 3a: 68% yield, low solubility) .

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dual pyrazole structure which enhances its stability and reactivity. Its molecular formula is C11H18ClN5, with a molecular weight of 255.75 g/mol. The hydrochloride salt form improves its solubility in aqueous solutions, making it more applicable for biological studies.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its in vitro antimicrobial activity against various pathogens, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives derived from similar pyrazole structures . The compound showed notable effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis.

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

2. Anticancer Activity

Several studies have indicated the anticancer potential of this compound and its derivatives. For instance, derivatives were screened against various cancer cell lines such as MCF7 and NCI-H460, showing significant cytotoxic effects with IC50 values as low as 0.01 µM for certain derivatives . The mechanism often involves the inhibition of specific kinases crucial for cancer cell proliferation.

Cell Line IC50 (µM)
MCF70.01
NCI-H4600.03

3. Enzyme Inhibition

The compound has been shown to interact with specific enzymes by chelating essential metal ions required for their activity. For example, it can inhibit ammonia monooxygenase, which is significant for various metabolic processes. This inhibition can affect pathways related to nitrogen metabolism and may offer therapeutic benefits in conditions where these pathways are dysregulated.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on pyrazole derivatives, this compound was tested alongside other compounds for antimicrobial efficacy. Results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to others in its class .

Case Study 2: Anticancer Screening

Another significant study focused on the anticancer properties of pyrazole derivatives where this compound was part of a broader screening against multiple cancer cell lines. The findings highlighted its potential as a lead compound for further development in cancer therapeutics due to its low IC50 values and ability to induce apoptosis in tumor cells .

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